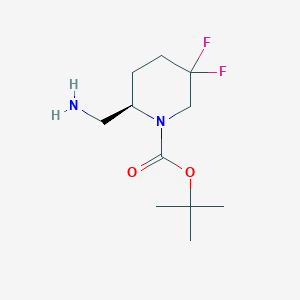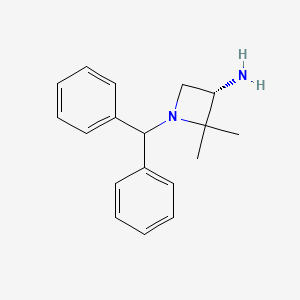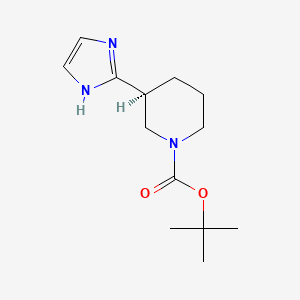
(S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the pyrrolidine ring. The tert-butyl group is introduced to protect the carboxylate during the synthesis.
-
Step 1: Synthesis of 4-amino-1H-pyrazole
Reagents: Hydrazine hydrate, ethyl acetoacetate
Conditions: Reflux in ethanol
Reaction: Formation of the pyrazole ring through cyclization
-
Step 2: Formation of the Pyrrolidine Ring
Reagents: (S)-proline, tert-butyl chloroformate
Conditions: Basic conditions, typically using a base like triethylamine
Reaction: Coupling of the pyrazole ring with the pyrrolidine ring
-
Step 3: Final Coupling and Protection
Reagents: tert-butyl chloroformate
Conditions: Mild conditions to avoid decomposition
Reaction: Introduction of the tert-butyl group to protect the carboxylate
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring high purity and yield. This typically requires optimization of reaction conditions, use of continuous flow reactors, and stringent quality control measures.
Types of Reactions:
Oxidation: The amino group on the pyrazole ring can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the pyrazole ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Nitroso or nitro derivatives of the pyrazole ring
Reduction: Reduced forms of the pyrazole or pyrrolidine rings
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
(S)-tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Utilized in the study of protein-ligand interactions and as a probe in biochemical assays.
Industrial Applications: Potential use in the synthesis of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of (S)-tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target protein. This compound may also influence signaling pathways by binding to receptors and altering their function.
類似化合物との比較
- tert-Butyl 3-(4-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The position of the amino group on the pyrazole ring can significantly influence the compound’s reactivity and biological activity.
- Biological Activity: Each positional isomer may exhibit different binding affinities and selectivities for biological targets, leading to variations in their pharmacological profiles.
- Synthetic Routes: The synthesis of each isomer may require different conditions and reagents, affecting the overall yield and purity.
特性
IUPAC Name |
tert-butyl (3S)-3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJHGFJRZPJLDN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (3S)-1-tert-butyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B8220350.png)

![[(1R)-2,2-difluorocyclobutyl]methanamine;hydrochloride](/img/structure/B8220365.png)
![methyl (1S,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate](/img/structure/B8220373.png)




![tert-butyl N-[[(3R)-1-benzyl-3-methylpyrrolidin-3-yl]methyl]carbamate](/img/structure/B8220405.png)

![tert-butyl N-[[(3R)-3-aminooxolan-3-yl]methyl]carbamate](/img/structure/B8220413.png)
![tert-butyl N-[(2S)-4,4-difluoro-1-hydroxybutan-2-yl]carbamate](/img/structure/B8220420.png)
